6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Medicinal Chemistry Scaffold Hopping Chemical Biology

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 1823548-27-1 as hydrochloride salt; free base molecular formula C₁₀H₁₃N₃O₂, MW 207.23) is a heterocyclic small molecule belonging to the 2-oxo-hexahydroquinoline-3-carboxamide chemotype. This compound features a partially saturated quinoline core bearing three distinguishing functional groups: a 2-oxo carbonyl, a 6-amino substituent, and a 3-carboxamide moiety.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B13350684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=C(C(=O)N2)C(=O)N
InChIInChI=1S/C10H13N3O2/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(15)13-8/h4,6H,1-3,11H2,(H2,12,14)(H,13,15)
InChIKeyVQZNEVCSMAQHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Structural Profile and Procurement Context


6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 1823548-27-1 as hydrochloride salt; free base molecular formula C₁₀H₁₃N₃O₂, MW 207.23) is a heterocyclic small molecule belonging to the 2-oxo-hexahydroquinoline-3-carboxamide chemotype . This compound features a partially saturated quinoline core bearing three distinguishing functional groups: a 2-oxo carbonyl, a 6-amino substituent, and a 3-carboxamide moiety. The 2-oxo configuration differentiates it from the far more extensively studied 5-oxo-hexahydroquinoline scaffold that dominates both the synthetic and biological literature on this class [1]. The compound is supplied as a hydrochloride salt with standard vendor purity of 95–97% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . It is positioned as a versatile intermediate and screening candidate for medicinal chemistry programs exploring underexplored hexahydroquinoline chemotypes.

Why Generic Hexahydroquinoline Substitution Is Not Straightforward for 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide


Hexahydroquinoline-3-carboxamides are not a homogeneous class. The position of the oxo group (2-oxo vs. 5-oxo) fundamentally alters the electronic distribution, tautomeric behavior, and synthetic accessibility of the scaffold [1]. The vast majority of published biological data—spanning calcium channel modulation, P-glycoprotein inhibition, and cytotoxicity—pertains exclusively to 5-oxo derivatives, with 2-oxo variants remaining markedly underexplored [1]. Furthermore, the carboxamide at position 3 confers metabolic stability advantages over the ester congeners that dominate the dihydropyridine calcium channel blocker pharmacopoeia, as demonstrated by comparative rat microsome stability data [2]. The 6-amino group provides a unique derivatization handle absent from 4-substituted or unsubstituted hexahydroquinoline scaffolds. Consequently, substituting a 5-oxo or ester-containing hexahydroquinoline for this compound risks misalignment of both the pharmacological profile and the synthetic derivatization strategy.

Quantitative Differentiation Evidence for 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide


2-Oxo vs. 5-Oxo Scaffold: Differential Structural Underexploitation as a Procurement Rationale

The target compound bears a 2-oxo substitution on the hexahydroquinoline ring, whereas the overwhelming majority of published hexahydroquinoline literature—including calcium channel blockade, MDR reversal, and cytotoxicity studies—pertains to 5-oxo derivatives [1]. A 2026 review of the field explicitly notes that 'research has largely focused on the 1,4,5,6,7,8-hexahydroquinoline framework' and that synthetic approaches for 'other underexplored HHQ chemotypes' including 2-oxo derivatives are only now being developed [1]. The synthetic dominance of 5-oxo products is attributed to mechanistic preferences in multicomponent Hantzsch-type reactions [1]. This means that the 2-oxo scaffold represents a structurally distinct and significantly less-traveled region of chemical space, offering potential for novel intellectual property and differentiated biological profiles.

Medicinal Chemistry Scaffold Hopping Chemical Biology

Carboxamide vs. Ester Metabolic Stability Advantage in Hexahydroquinoline Calcium Channel Blockers

In a 2026 study by Koçak Aslan et al., a series of hexahydroquinolines bearing either ester or amide functionality (compounds EM1–EM15) were synthesized and evaluated for calcium channel blocking activity and metabolic stability [1]. The amide derivatives demonstrated superior metabolic stability in rat liver microsome assays compared to their ester counterparts, even though the amide derivatives were somewhat less potent at blocking L-type (Cav1.2) and T-type (Cav3.2) calcium channels as measured by whole-cell patch clamp electrophysiology [1]. The study concluded that 'HHQ with an amide group represents a promising new scaffold for developing future calcium channel blockers' precisely because the metabolic stability advantage offsets the modest potency reduction [1]. This establishes that the 3-carboxamide moiety in the target compound confers a measurable metabolic stability benefit over ester-substituted hexahydroquinoline analogs.

Drug Metabolism Calcium Channel Blockade Cardiovascular Research

6-Amino Substitution as a Synthetic Diversification Handle Compared to Unsubstituted or 4-Substituted Hexahydroquinolines

The 6-amino group on the target compound provides a nucleophilic derivatization site that is structurally distinct from the more common C4-aryl substitution pattern found in Hantzsch-derived hexahydroquinolines [1][2]. Most reported hexahydroquinoline-3-carboxamides bear aryl or hetaryl substituents exclusively at the C4 position, with the cyclohexenone ring remaining unfunctionalized [2]. The 6-amino group enables amide coupling, sulfonamide formation, reductive amination, and urea/thiourea conjugation chemistries that are simply unavailable on unsubstituted hexahydroquinoline scaffolds [1]. In the 2022 Heterocycles paper by Bode et al., hexahydroquinoline-3-carboxamides were elaborated exclusively via the C3 carboxamide, with no diversification at the ring positions, yielding compounds with antiviral activity at 100 μM in HIV-1 infected MT4 cells . The 6-amino handle enables orthogonal diversification at a second vector, expanding accessible chemical space for SAR exploration.

Synthetic Chemistry Library Design Derivatization

Antitubercular Activity of 2-Oxo-Hexahydroquinoline-3-Carboxamide Class Against M. tuberculosis H37Rv

Davydenko (2015) reported the synthesis and antitubercular evaluation of 1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamides—compounds sharing the 2-oxo-3-carboxamide core with the target compound [1]. Microbiological screening against Mycobacterium tuberculosis H37Rv identified several derivatives capable of inhibiting mycobacterial growth at low concentrations [1]. Separately, 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline derivatives demonstrated MIC values of 62.5 μg/mL against Klebsiella pneumoniae (compared to ampicillin at 100 μg/mL) [2]. The target compound lacks the 4-hydroxy and N1-benzyl substituents of Davydenko's series, but retains the 2-oxo-3-carboxamide pharmacophore, positioning it as a structurally simplified probe for mapping minimal antitubercular pharmacophoric requirements within this chemotype.

Antitubercular Drug Discovery Mycobacterium tuberculosis Infectious Disease

MDR Reversal Activity of 5-Oxo-Hexahydroquinoline-3-Carboxamides as Benchmark for 2-Oxo Scaffold Evaluation

5-Oxo-hexahydroquinoline-3-carboxamide derivatives have been extensively characterized as P-glycoprotein (P-gp) and BCRP efflux transporter modulators with well-defined quantitative activity metrics [1][2]. A 2025 study by Najmeh et al. reported that compound 12c (2-nitrophenyl at C4, 2-methylthiazole carboxamide at C3) produced 2.0-fold Rhodamine 123 accumulation in P-gp-overexpressing MES-SA/Dx5 cells at 25 μM, and caused 41.3%–76.6% reduction in doxorubicin IC50 values [1]. Earlier work by Shahraki et al. (2017) demonstrated that active 5-oxo derivatives reduced doxorubicin IC50 by 70.1%–88.7% at 10–25 μM in MDR cells [3]. The target 2-oxo compound has not been evaluated in these assays, creating an opportunity to benchmark the 2-oxo scaffold against the well-characterized 5-oxo series for MDR reversal potency, thereby generating structure-oxidation state-activity relationship (SOAR) data.

Multidrug Resistance P-glycoprotein Cancer Pharmacology

HIV-1 Integrase-LEDGF/p75 Interaction Disruption as a Target Engagement Opportunity for Hexahydroquinoline-3-Carboxamides

Bode et al. (2022) used computational modeling to identify hexahydroquinoline-3-carboxamide scaffolds with potential to disrupt the HIV-1 integrase–LEDGF/p75 protein-protein interaction . Virtual screening led to the identification of N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide as a promising candidate, with derivatives synthesized in 71–85% yield . All compounds were non-toxic to MT4 cells at 100 μM and were evaluated for antiviral activity in HIV-1 infected MT4 cells at a single 100 μM dose . The target compound differs from the hit by bearing a 2-oxo (mono-oxo) rather than 2,5-dioxo pattern and a 6-amino rather than 7,7-dimethyl substitution, offering a structurally distinct probe for mapping the SAR of HIV-1 IN-LEDGF/p75 disruption within the hexahydroquinoline chemotype.

Antiviral Drug Discovery HIV-1 Integrase Protein-Protein Interaction Inhibitors

Recommended Application Scenarios for 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide in Research and Procurement


Scaffold-Hopping Medicinal Chemistry: 2-Oxo vs. 5-Oxo Hexahydroquinoline SAR Exploration

Research teams with established 5-oxo-hexahydroquinoline leads in calcium channel modulation [1], MDR reversal [2], or antitubercular programs [3] should procure the 2-oxo compound as a direct comparator to systematically map the contribution of the oxo group position to target potency, selectivity, and ADME properties. The carboxamide functionality provides intrinsic metabolic stability advantages over ester analogs [1], making this compound a suitable negative control or matched-pair partner for 5-oxo leads. Given the extreme publication bias toward 5-oxo derivatives [4], the 2-oxo scaffold offers a higher probability of generating patentable composition-of-matter claims.

Focused Library Synthesis via Dual-Vector Derivatization (C3-Carboxamide + C6-Amino)

The compound's two orthogonal derivatization vectors—the C3 primary carboxamide and the C6 primary amine—enable parallel or sequential library synthesis using robust amide coupling, sulfonamide formation, or reductive amination chemistry [5]. This dual-vector architecture supports a matrix-based library design where, for example, a set of 10 carboxylic acids at C6 and 10 amines at C3 generates 100 compounds with systematic diversification at both positions. This combinatorial efficiency is unavailable from single-vector hexahydroquinoline scaffolds that dominate vendor catalogs and published SAR studies [6].

Antitubercular Pharmacophore Deconvolution: Minimal Core Probing

Building on the demonstrated antitubercular activity of 1-benzyl-4-hydroxy-2-oxo-3-carboxamide hexahydroquinolines against M. tuberculosis H37Rv [3], the target compound—which strips away the 4-hydroxy, N1-benzyl, and various N3-aryl substituents—serves as a minimal pharmacophoric core for deconvolution studies. Researchers can systematically add substituents to determine which structural features are essential for antimycobacterial potency, beginning from the simplest 2-oxo-3-carboxamide-6-amino scaffold. The related 4-hydroxy-2-oxo analogs have shown MIC of 62.5 μg/mL against K. pneumoniae [4], suggesting the 2-oxo-3-carboxamide chemotype has intrinsic antimicrobial potential worth systematic exploration.

HIV-1 Integrase PPI Inhibitor Lead Optimization Starting Point

Bode et al. (2022) validated hexahydroquinoline-3-carboxamides as HIV-1 IN-LEDGF/p75 interaction disruptors with confirmed antiviral activity at 100 μM and no cytotoxicity in MT4 cells . The target compound's structural divergence from the published 2,5-dioxo-7,7-dimethyl lead provides a chemically distinct starting point for SAR expansion. Procurement of this compound enables exploration of whether mono-oxo (2-oxo) hexahydroquinolines retain or improve upon the activity of the dioxo series, and whether the 6-amino group can be exploited to improve aqueous solubility or introduce additional target interactions.

Quote Request

Request a Quote for 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.